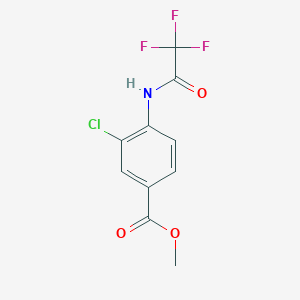
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro substituent, and a trifluoroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the trifluoroacetamido group.
Esterification: Formation of the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.
Oxidizing and Reducing Agents: Various agents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, influencing their function. The chloro group may also participate in interactions with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodo-4-(2,2,2-trifluoroacetamido)benzoate
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Uniqueness
Methyl 3-chloro-4-(2,2,2-trifluoroacetamido)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the trifluoroacetamido group is particularly noteworthy, as it can significantly influence the compound’s properties and interactions.
Biological Activity
(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione is a compound of interest in organic electronics and materials science. Its unique structural properties lend it potential biological activities that are critical for applications in organic solar cells and other electronic devices. This article reviews the biological activity of this compound based on available literature and research findings.
- Chemical Formula : C44H68Br2N2O2S2
- Molecular Weight : 880.96 g/mol
- CAS Number : 1401211-96-8
Biological Activity Overview
The biological activity of (E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione has been explored primarily in the context of its use in organic photovoltaic materials. The compound's ability to absorb light and convert it into electrical energy is closely related to its structural characteristics.
1. Photophysical Properties
The compound exhibits significant photophysical properties that are essential for its function in organic solar cells:
- Absorption Spectrum : Maximum absorption at approximately 492 nm in chloroform solution indicates strong light-harvesting capabilities.
- Energy Levels : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical for understanding charge transport mechanisms.
2. Toxicity and Safety
Research indicates that while the compound is effective in electronic applications, its toxicity profile must be considered:
- Hazard Statements : The compound is classified as flammable and may react explosively under certain conditions. Precautions are necessary when handling this material.
- Biocompatibility : Limited studies have been conducted on the biocompatibility of this compound; further research is needed to evaluate its effects on living organisms.
Case Studies
Several studies have investigated the biological implications of compounds similar to (E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione:
Case Study 1: Organic Solar Cells
A study by RSC demonstrated the effectiveness of related compounds in enhancing the efficiency of organic solar cells. The study highlighted that the incorporation of such compounds improved light absorption and charge mobility.
Case Study 2: Environmental Impact
Research has also focused on the environmental impact of organic photovoltaic materials. A review indicated that while these compounds are effective for energy conversion, their degradation products could pose risks to aquatic life. This emphasizes the need for sustainable practices in their use and disposal.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C44H68Br2N2O2S2 |
| Molecular Weight | 880.96 g/mol |
| Maximum Absorption Wavelength | 492 nm |
| Toxicity Classification | Flammable |
Properties
Molecular Formula |
C10H7ClF3NO3 |
|---|---|
Molecular Weight |
281.61 g/mol |
IUPAC Name |
methyl 3-chloro-4-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H7ClF3NO3/c1-18-8(16)5-2-3-7(6(11)4-5)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17) |
InChI Key |
QUYJMHSQSNTTCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















